2,3,4-Tris[(4-methylphenyl)methyl]phenol
CAS No.: 96210-45-6
Cat. No.: VC20595638
Molecular Formula: C30H30O
Molecular Weight: 406.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96210-45-6 |
|---|---|
| Molecular Formula | C30H30O |
| Molecular Weight | 406.6 g/mol |
| IUPAC Name | 2,3,4-tris[(4-methylphenyl)methyl]phenol |
| Standard InChI | InChI=1S/C30H30O/c1-21-4-10-24(11-5-21)18-27-16-17-30(31)29(20-26-14-8-23(3)9-15-26)28(27)19-25-12-6-22(2)7-13-25/h4-17,31H,18-20H2,1-3H3 |
| Standard InChI Key | IUCMVDCSYHXHIG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CC2=C(C(=C(C=C2)O)CC3=CC=C(C=C3)C)CC4=CC=C(C=C4)C |
Introduction
Chemical Identity and Nomenclature
Structural and Molecular Features
2,3,4-Tris[(4-methylphenyl)methyl]phenol (CAS 96210-45-6) belongs to the class of alkylphenols, where the phenolic hydroxyl group is flanked by three 4-methylbenzyl substituents. The IUPAC name, 2,3,4-tris[(4-methylphenyl)methyl]phenol, reflects its substitution pattern . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 406.6 g/mol | PubChem |
| CAS Registry Number | 96210-45-6 | PubChem |
| SMILES | CC1=CC=C(C=C1)CC2=C(C(=C(C=C2)O)CC3=CC=C(C=C3)C)CC4=CC=C(C=C4)C | PubChem |
The compound’s structure is distinguished by steric hindrance from the bulky 4-methylbenzyl groups, which likely impacts its reactivity and solubility .
Synonyms and Database Identifiers
Alternative designations include DTXSID40759909 (DSSTox Substance ID) and Wikidata Q82714196 . These identifiers facilitate cross-referencing across toxicological and chemical databases.
Synthesis and Manufacturing
Reaction Mechanism
The proposed alkylation mechanism involves:
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Deprotonation of phenol’s hydroxyl group to form a phenoxide ion.
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Nucleophilic attack by the phenoxide on 4-methylbenzyl halides, leading to substitution at the 2-, 3-, and 4-positions.
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Purification via recrystallization or chromatography to isolate the trisubstituted product.
This route necessitates precise stoichiometric control to avoid over-alkylation or isomer formation .
Structural and Spectroscopic Characterization
Crystallographic Data
Although no crystal structure for 2,3,4-Tris[(4-methylphenyl)methyl]phenol is reported, related compounds like dichlorido-bis(4-methylphenyl-κC1)tin(IV) (orthorhombic, ) provide insights into the steric effects of 4-methylbenzyl groups . The tin compound’s lattice parameters () highlight the spatial demands of 4-methylphenyl substituents .
Spectroscopic Profiles
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would likely confirm the molecular ion peak at m/z 406.6 (calculated for ) .
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NMR Spectroscopy: -NMR would reveal signals for aromatic protons (δ 6.5–7.2 ppm), methyl groups (δ 2.3 ppm), and the phenolic hydroxyl (δ 5.0–5.5 ppm).
Physicochemical Properties
Thermal Stability
Data on melting/boiling points and thermal decomposition are absent in available literature. Comparative analysis with 2,4,6-Tris(dimethylaminomethyl)phenol (melting point ~40°C) suggests that the bulky 4-methylbenzyl groups in 2,3,4-Tris[(4-methylphenyl)methyl]phenol may elevate its melting point due to increased van der Waals interactions .
Solubility and LogP
The calculated partition coefficient (LogP) of 5.19 for 2,3-bis[(4-methylphenyl)methyl]phenol—a structurally similar compound—indicates high hydrophobicity . Extrapolating this, 2,3,4-Tris[(4-methylphenyl)methyl]phenol likely exhibits limited aqueous solubility, favoring organic solvents like toluene or dichloromethane .
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